molecular formula C8H16N2O2 B14874907 Azetidin-3-yl diethylcarbamate

Azetidin-3-yl diethylcarbamate

Cat. No.: B14874907
M. Wt: 172.22 g/mol
InChI Key: FRBNJBXGZHUPML-UHFFFAOYSA-N
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Description

Azetidin-3-yl diethylcarbamate is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-3-yl diethylcarbamate typically involves the formation of the azetidine ring followed by the introduction of the diethylcarbamate group. One common method for synthesizing azetidines is the cyclization of amino alcohols or amino acids. For example, the cyclization of (3-iodoazetidin-3-yl)acetate with diethylamine under basic conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the use of palladium-catalyzed cross-coupling reactions can facilitate the large-scale production of azetidines .

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl diethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine or other reduced forms.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the diethylcarbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can lead to various substituted azetidines .

Scientific Research Applications

Azetidin-3-yl diethylcarbamate has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: this compound serves as a versatile building block in the synthesis of more complex molecules.

    Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: This compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of azetidin-3-yl diethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target. For example, it may inhibit enzymes involved in metabolic pathways or activate receptors that modulate cellular responses. The exact mechanism can vary based on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    Azetidin-3-yl acetate: Similar in structure but with an acetate group instead of a diethylcarbamate group.

    Azetidin-3-yl methylcarbamate: Contains a methylcarbamate group instead of a diethylcarbamate group.

    Azetidin-3-yl ethylcarbamate: Features an ethylcarbamate group instead of a diethylcarbamate group.

Uniqueness

Azetidin-3-yl diethylcarbamate is unique due to the presence of the diethylcarbamate group, which can impart different physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

azetidin-3-yl N,N-diethylcarbamate

InChI

InChI=1S/C8H16N2O2/c1-3-10(4-2)8(11)12-7-5-9-6-7/h7,9H,3-6H2,1-2H3

InChI Key

FRBNJBXGZHUPML-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1CNC1

Origin of Product

United States

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